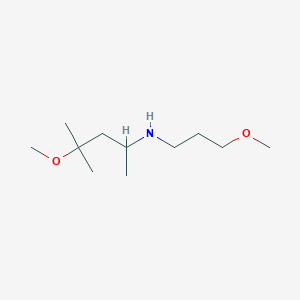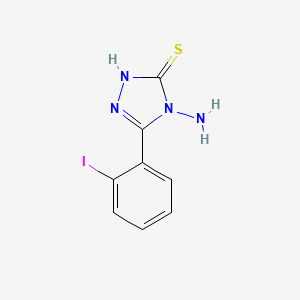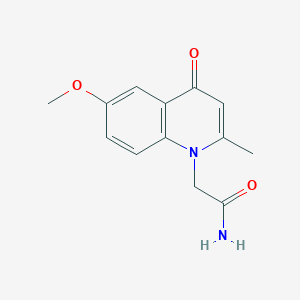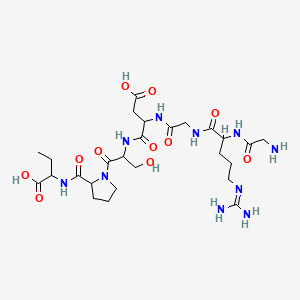![molecular formula C13H10N2O2S B12117452 Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-71-7](/img/structure/B12117452.png)
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is a complex organic compound that features a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring. The thienylmethyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: Reduced oxadiazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- exerts its effects depends on its interaction with molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 3,4,5-trimethyl-: Another phenol derivative with different substituents.
4-Phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone: A compound with a similar thienylmethyl group but different heterocyclic ring.
Uniqueness
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1152513-71-7 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
3-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C13H10N2O2S/c16-11-3-1-2-10(7-11)13-14-12(17-15-13)6-9-4-5-18-8-9/h1-5,7-8,16H,6H2 |
InChI Key |
YKGZJJSYNDQBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NOC(=N2)CC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)




![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)

![7-[(2-hydroxybenzoyl)amino]heptanoic Acid](/img/structure/B12117406.png)




![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)
